アセボチン

説明

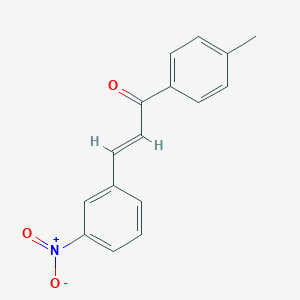

Asebotin is a natural phenolic compound . It is a type of compound called Chalcones . It is extracted from the leaves of Pieris japonica . Asebotin shows anti-influenza A virus activity and possesses potent antiviral activity (100% inhibition at the concentration of 1 ug /mL) against highly pathogenic avian influenza strain H5N1 . It can also inhibit the proliferation of murine B cells .

Molecular Structure Analysis

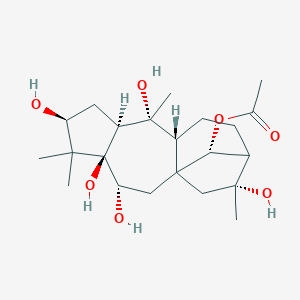

The molecular formula of Asebotin is C22H26O10 . The compound is a powder in appearance . The chemical name is 1- [2-hydroxy-4-methoxy-6- [ (2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]-3- (4-hydroxyphenyl)propan-1-one .

Physical And Chemical Properties Analysis

Asebotin is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 450.44 .

科学的研究の応用

薬効

アセボチン: は、いくつかの薬効を持つ天然フェノール化合物として同定されています。 ヒト子宮頸がん細胞に対して細胞毒性を示すとともに、ウイルスのRNAポリメラーゼ活性を阻害します . また、HIV-1、HIV-2、およびSIVに対しても活性があり、抗ウイルス剤としての可能性を示しています . さらに、アセボチンは、プロトカテキュ酸からp-ヒドロキシ安息香酸の合成を阻害し、これはポリフェノールの合成に関与しています .

農業用途

農業では、抗生物質の使用とその耐性に関する問題がしばしば話題になります。 アセボチンとは直接関係ありませんが、農業における抗生物質の使用とその抗菌剤耐性への貢献は重要な問題です . アセボチンの潜在的な役割は、耐性に貢献しない代替治療法の開発にあります。

工業用途

アセボチンは、心臓病、リウマチ、神経痛、関節炎の治療に使用される漢方薬処方の成分です . ウマノアシガタからの抽出には、溶媒抽出、抽出、精製などの方法が用いられ、これは薬効成分の調製において非常に重要です .

環境への影響

アセボチンの環境用途は直接的には文書化されていませんが、ポリフェノール合成に関与する特定の化合物の合成を阻害する役割は、環境におけるポリフェノール汚染に影響を与える可能性があります .

バイオテクノロジー研究

バイオテクノロジーでは、アセボチンの癌細胞に対する細胞毒性と抗ウイルス活性は、新しい治療薬の開発に活用できます . 特定の生化学経路を阻害する役割は、疾患メカニズムにおける標的とする研究の機会も提供します。

材料科学

アセボチンの材料科学における具体的な用途は詳細には記述されていませんが、材料情報学という広範な分野は急速に進歩しています。 これには、計算知能とデータサイエンスを用いて材料発見を加速することが含まれます . アセボチンの安定した構造と生化学的特性は、この分野における調査対象となる可能性があります。

作用機序

- Primary Targets : Asebotin interacts with several receptors and enzymes.

Target of Action

生化学分析

Biochemical Properties

Asebotin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Asebotin has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.

Cellular Effects

Asebotin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Asebotin has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, Asebotin impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Asebotin involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Asebotin binds to the active sites of enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Furthermore, Asebotin has been shown to influence the transcription of genes involved in oxidative stress response, thereby modulating the cellular antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Asebotin have been observed to change over time. Asebotin exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Asebotin can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress . The stability and degradation of Asebotin need to be carefully monitored to ensure its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of Asebotin vary with different dosages in animal models. At low doses, Asebotin has been found to enhance antioxidant defense mechanisms without causing any adverse effects. At high doses, Asebotin can exhibit toxic effects, leading to cellular damage and impaired function . It is crucial to determine the optimal dosage of Asebotin to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Asebotin is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and modulating the levels of reactive oxygen species . Additionally, Asebotin affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells.

Transport and Distribution

Asebotin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, Asebotin has been shown to accumulate in mitochondria, where it enhances the activity of antioxidant enzymes and protects against oxidative damage . The transport and distribution of Asebotin are crucial for its efficacy in modulating cellular function.

Subcellular Localization

The subcellular localization of Asebotin plays a significant role in its activity and function. Asebotin is primarily localized to mitochondria, where it interacts with key enzymes involved in oxidative stress pathways . This localization allows Asebotin to effectively modulate the levels of reactive oxygen species and protect cells from oxidative damage. Additionally, Asebotin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

特性

IUPAC Name |

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIBORQLVRFMR-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11075-15-3 | |

| Record name | Asebotin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is asebotin and where is it found?

A1: Asebotin is a naturally occurring dihydrochalcone diglycoside primarily found in plants like Pieris japonica [] and Thalassodendrin ciliatum []. It is structurally similar to phlorizin and belongs to the flavonoid family.

Q2: What are the known biological activities of asebotin?

A2: Asebotin has demonstrated several biological activities:

- Anti-influenza A virus activity: Studies have shown that asebotin can inhibit the highly pathogenic avian influenza strain H5N1 [] with an IC50 of 2.00 μg/mL [].

- Inhibition of murine B cell proliferation: Research suggests that asebotin can significantly inhibit the proliferation of murine B cells in vitro [].

- Inhibition of Na+, K+-ATPase activity: Asebotin, like other chalcones and dihydrochalcones, displays inhibitory effects on Na+, K+-ATPase activity, which is influenced by the number and position of phenolic hydroxyl groups in its structure [].

Q3: How does the structure of asebotin contribute to its activity against the influenza A virus?

A3: While the exact mechanism of asebotin's anti-influenza A activity remains unclear, studies suggest that its dihydrochalcone structure plays a significant role. Further research is needed to elucidate the specific interactions between asebotin and viral targets.

Q4: What is the molecular formula and weight of asebotin?

A4: The molecular formula of asebotin is C22H26O11, and its molecular weight is 450.44 g/mol.

Q5: Are there any known methods for the chemical synthesis of asebotin?

A5: Yes, asebotin has been successfully synthesized chemically. While the details of specific synthetic routes are beyond the scope of this Q&A, interested readers can refer to the cited literature for further information [, ].

Q6: Has the relationship between asebotin structure and its biological activity been investigated?

A7: Yes, studies have explored the structure-activity relationship (SAR) of asebotin and related compounds, particularly their inhibitory effects on Na+, K+-ATPase. These studies highlight the importance of the free hydroxyl group at the 4' position of the dihydrochalcone structure for its inhibitory activity [].

Q7: Are there any analytical methods available to detect and quantify asebotin in plant materials?

A8: Yes, several analytical techniques are employed for the detection and quantification of asebotin in plant extracts. These include:* High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection [].* Capillary electrophoresis (CE) [].

Q8: What is the ecological significance of asebotin?

A9: Asebotin, as a secondary metabolite in plants, may play a role in plant defense mechanisms. For instance, in Rhododendron periclymenoides, asebotin concentration was found to be positively correlated with herbivory by the leaf beetle Pyrrhalta rufosanguinea []. This suggests a potential role of asebotin in influencing plant-insect interactions.

Q9: Are there any known instances of asebotin inconsistency in plants?

A10: Yes, studies have reported variations in asebotin presence in certain plant species. For example, research on Pieris japonica revealed inconsistencies in the occurrence of asebotin [, ]. These variations could be attributed to factors like genetic variability, environmental conditions, or seasonal changes.

Q10: What are the potential applications of asebotin in drug discovery?

A10: Asebotin's diverse biological activities make it a promising candidate for further exploration in drug discovery, particularly for developing:

- Antiviral agents: Its activity against influenza A virus warrants further investigation for developing novel antiviral therapies [, ].

- Immunomodulatory drugs: Asebotin's ability to inhibit B cell proliferation could be leveraged for developing therapies for autoimmune diseases or other conditions involving B cell dysregulation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。